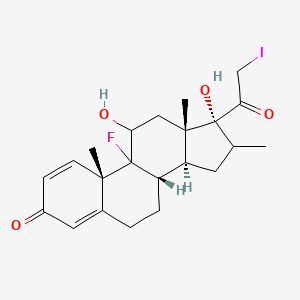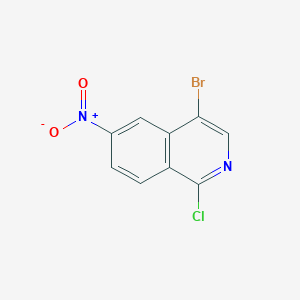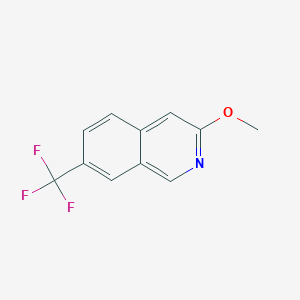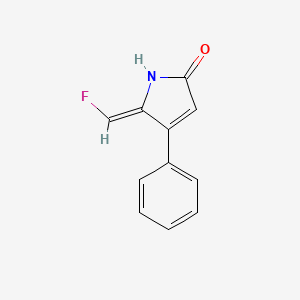
TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 typically involves the reaction of methanamine with triethoxysilyl groups. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions: TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture or water, it hydrolyzes to form ethanol and other by-products.
Substitution Reactions: It can participate in substitution reactions where the triethoxysilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or moisture is the primary reagent for hydrolysis reactions.
Substitution Reactions: Various nucleophiles can be used to replace the triethoxysilyl groups under controlled conditions.
Major Products Formed:
Hydrolysis: Ethanol and other silanol-containing compounds.
Substitution Reactions: Depending on the nucleophile used, different substituted products are formed.
Aplicaciones Científicas De Investigación
TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 involves its ability to undergo hydrolysis and substitution reactions. The hydrolysis product, ethanol, can have various effects on biological systems, including potential narcotic effects at high concentrations . The compound’s ability to modify surfaces and interact with other molecules makes it useful in various applications .
Comparación Con Compuestos Similares
TRIS(TRIMETHOXYSILYLMETHYL)AMINE: Similar structure but with methoxy groups instead of ethoxy groups.
TRIS(TRIISOPROPOXYSILYLMETHYL)AMINE: Similar structure but with isopropoxy groups instead of ethoxy groups.
Uniqueness: TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 is unique due to its specific combination of triethoxysilyl groups, which provide distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
1250435-76-7 |
|---|---|
Fórmula molecular |
C21H51NO9Si3 |
Peso molecular |
545.88744 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)




